molecular formula C10H14O B12846927 Pinocarvone, trans-(-)- CAS No. 19890-00-7

Pinocarvone, trans-(-)-

Cat. No.: B12846927
CAS No.: 19890-00-7
M. Wt: 150.22 g/mol
InChI Key: TZDMGBLPGZXHJI-JGVFFNPUSA-N
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Description

Pinocarvone, trans-(-)-: is a monoterpenoid ketone with the molecular formula C10H14O . It is a naturally occurring compound found in the essential oils of various plants, particularly conifers. The compound is known for its distinctive aroma and is used in the fragrance industry. Its structure includes a bicyclic ring system, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinocarvone, trans-(-)- can be synthesized from β-pinene through a series of oxidation reactions. One common method involves the oxidation of β-pinene using tert-butyl hydroperoxide (t-BuOOH) in the presence of a catalyst such as selenium dioxide (SeO2) to form trans-pinocarveol . This intermediate is then further oxidized to pinocarvone .

Industrial Production Methods: Industrial production of pinocarvone typically involves the extraction of essential oils from coniferous plants, followed by purification processes to isolate the compound. The extraction methods may include steam distillation or solvent extraction, depending on the source plant and desired purity .

Chemical Reactions Analysis

Types of Reactions: Pinocarvone, trans-(-)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Pinocarvone, trans-(-)- can be compared with other monoterpenoid ketones such as carvone and camphor :

Uniqueness of Pinocarvone: Pinocarvone’s unique bicyclic structure and its presence in coniferous essential oils distinguish it from other similar compounds. Its diverse range of chemical reactions and potential biological activities make it a valuable compound for various applications .

Comparison with Similar Compounds

Properties

CAS No.

19890-00-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8+/m0/s1

InChI Key

TZDMGBLPGZXHJI-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)C(=O)C2)C

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Origin of Product

United States

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